Cas no 1082811-94-6 (Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone)
Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone
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- Inchi: 1S/C14H17NO4/c16-8-10-3-5-15(6-4-10)14(17)11-1-2-12-13(7-11)19-9-18-12/h1-2,7,10,16H,3-6,8-9H2
- InChI Key: QBIKXGGKOWIQBD-UHFFFAOYSA-N
- SMILES: OCC1CCN(C(C2=CC=C3C(=C2)OCO3)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152466-1g |
Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone |
1082811-94-6 | 95% | 1g |
$439 | 2021-06-09 | |
| Alichem | A129007086-1g |
Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone |
1082811-94-6 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Fluorochem | 090232-500mg |
Benzo[1,3]dioxol-5-yl-(4-hydroxymethyl-piperidin-1-yl)-methanone |
1082811-94-6 | 95+% | 500mg |
£320.00 | 2022-03-01 | |
| Chemenu | CM152466-1g |
Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone |
1082811-94-6 | 95% | 1g |
$413 | 2023-11-25 | |
| Ambeed | A607544-1g |
Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone |
1082811-94-6 | 95+% | 1g |
$375.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756524-1g |
Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone |
1082811-94-6 | 95% | 1g |
¥3150.00 | 2024-08-09 |
Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone Suppliers
Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone
Exploring Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS No. 1082811-94-6): Properties, Applications, and Market Insights
The compound Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS No. 1082811-94-6) is a fascinating molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. With its unique structural features, this compound presents a wide range of potential applications, particularly in drug discovery and development. In this comprehensive overview, we delve into the chemical properties, synthesis, applications, and market trends surrounding this intriguing molecule.
Chemically, Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone belongs to a class of compounds featuring both a benzo[d][1,3]dioxole moiety and a piperidine ring system. The presence of the hydroxymethyl group on the piperidine ring adds an interesting dimension to its reactivity and potential for further chemical modifications. This structural complexity makes it particularly valuable for researchers exploring novel pharmacophores in drug design.
One of the most compelling aspects of CAS 1082811-94-6 is its potential in central nervous system (CNS) drug development. The benzo[d][1,3]dioxole fragment is known to contribute to blood-brain barrier penetration, while the piperidine scaffold is a common feature in many neuroactive compounds. Current research trends indicate growing interest in such hybrid molecules that combine multiple bioactive fragments into single entities with enhanced pharmacological profiles.
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step organic transformations. Key steps often include the coupling of appropriately functionalized benzo[d][1,3]dioxole derivatives with modified piperidine precursors. Recent advances in green chemistry have led to more efficient synthetic routes with improved yields and reduced environmental impact, addressing growing concerns about sustainable pharmaceutical manufacturing.
In terms of physical properties, CAS 1082811-94-6 generally appears as a white to off-white crystalline powder with moderate solubility in common organic solvents. Its exact melting point and other physicochemical parameters may vary depending on the polymorphic form and purity grade. These characteristics are crucial for formulation scientists working on drug delivery systems incorporating this compound.
The pharmaceutical applications of Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone are particularly exciting. Preliminary studies suggest potential activity in modulating various receptor systems, though detailed pharmacological data remains proprietary to research institutions and pharmaceutical companies investigating this compound. The current focus on personalized medicine and targeted therapies has increased demand for such structurally diverse building blocks in drug discovery pipelines.
Market analysis indicates steady growth in demand for specialized intermediates like CAS 1082811-94-6. The global pharmaceutical intermediates market, valued at over $30 billion, continues to expand with increasing R&D investments in novel therapeutic areas. This compound's unique structure positions it well within niche segments of this market, particularly for CNS and psychiatric disorder research programs.
Quality control and analytical characterization of Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone typically employ advanced techniques such as HPLC, LC-MS, and NMR spectroscopy. These methods ensure batch-to-batch consistency and verify the absence of impurities that could affect downstream applications. The pharmaceutical industry's stringent regulatory requirements have driven continuous improvements in analytical methodologies for such compounds.
Storage and handling recommendations for CAS 1082811-94-6 generally follow standard laboratory protocols for organic compounds. Proper containment under controlled temperature conditions helps maintain stability over extended periods. While not classified as highly hazardous, appropriate safety measures should always be observed when working with any chemical substance in research or production settings.
Future research directions for Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone may explore its potential as a scaffold for developing novel therapeutics addressing unmet medical needs. The growing emphasis on computational drug design and artificial intelligence-assisted molecular modeling could accelerate the discovery of derivatives with optimized pharmacological properties based on this core structure.
In conclusion, Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS No. 1082811-94-6) represents an important compound at the intersection of medicinal chemistry and pharmaceutical development. Its structural features offer multiple points for chemical modification, making it a versatile building block for drug discovery. As research continues to uncover its full potential, this molecule is likely to remain relevant in the evolving landscape of pharmaceutical innovation.
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